molecular formula C21H19ClN2O4 B2590275 Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-97-6

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2590275
CAS RN: 899943-97-6
M. Wt: 398.84
InChI Key: OPMZMSHGIUPKEL-UHFFFAOYSA-N
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Description

This compound appears to contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains an ester group (carboxylate), a benzyl group attached to an oxygen atom, and a toluenesulfonyl (or tosyl) group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the ester group could undergo hydrolysis, the benzyl group might participate in electrophilic aromatic substitution, and the tosyl group could act as a good leaving group in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves complex chemical reactions, as illustrated by the synthesis of a similar compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This process includes the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by 1H NMR and mass spectral analysis, and confirmed through single crystal X-ray diffraction studies. The molecular structure of such compounds is stabilized by intramolecular hydrogen bonds and π-π interactions, contributing to their structural stability. Moreover, the antimicrobial activities of these compounds highlight their potential pharmacological importance, with Hirshfeld surface analysis and fingerprint plots providing insights into the nature of molecular interactions (Achutha et al., 2017).

Chemical Reactivity and Synthesis Variability

Another related chemical reaction involves ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacting with substituted hydrazines to yield regioisomeric 3- and 5-substituted pyrazoles. Conditions for selective formation of specific pyrazole derivatives highlight the nuanced chemical reactivity and synthesis variability of such compounds (Mikhed’kina et al., 2009).

Applications in Antimicrobial Agents

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a structurally similar compound, has shown potential as an antimicrobial agent. Its synthesis involves reacting with hydrazine hydrate and aryl isothiocyanates, leading to the formation of compounds with significant antibacterial and antifungal activities. This underscores the potential of such ethyl derivatives in developing new antimicrobial agents (Desai et al., 2007).

Photolytic Rearrangements and Synthesis

Photolytic studies on 4-alkyl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates reveal interesting rearrangements under specific conditions, leading to the formation of thiazolidines and acyclic thioamido-dienes. These reactions demonstrate the diverse synthetic routes and the potential for novel compound synthesis through photolytic rearrangements (Bhatia et al., 1998).

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-8-10-16(22)11-9-15)12-19(25)24(23-20)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMZMSHGIUPKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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